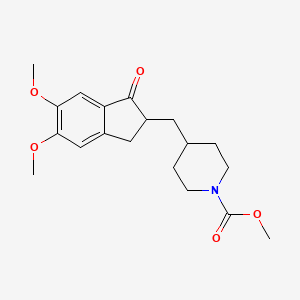

Methyl 4-((5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)methyl)piperidine-1-carboxylate

CAS No.: 192701-59-0

Cat. No.: VC3848676

Molecular Formula: C19H25NO5

Molecular Weight: 347.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 192701-59-0 |

|---|---|

| Molecular Formula | C19H25NO5 |

| Molecular Weight | 347.4 g/mol |

| IUPAC Name | methyl 4-[(5,6-dimethoxy-3-oxo-1,2-dihydroinden-2-yl)methyl]piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C19H25NO5/c1-23-16-10-13-9-14(18(21)15(13)11-17(16)24-2)8-12-4-6-20(7-5-12)19(22)25-3/h10-12,14H,4-9H2,1-3H3 |

| Standard InChI Key | WRZOOPVTTSTZQW-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)C(=O)OC)OC |

| Canonical SMILES | COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)C(=O)OC)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound's structure integrates three distinct pharmacophores: a piperidine ring, a bicyclic indenone system, and a methyl carboxylate ester. The piperidine moiety (C5H11N) adopts a chair conformation, with the nitrogen atom at position 1 bearing a methyl carboxylate group. The indenone fragment consists of a fused bicyclic system (C9H8O3) featuring a ketone group at position 1 and methoxy substituents at positions 5 and 6 . These groups create a planar aromatic region that may facilitate π-π stacking interactions with biological targets.

The methylene bridge connecting the piperidine and indenone systems introduces conformational flexibility, allowing the molecule to adopt multiple low-energy states. X-ray crystallographic data for analogous compounds suggest a dihedral angle of 112° between the piperidine ring and indenone plane . This spatial arrangement likely influences both synthetic accessibility and biological activity.

Physicochemical Parameters

Key physicochemical properties derived from experimental and computational studies include:

The moderate lipophilicity (LogP ~2.1) suggests adequate membrane permeability while maintaining sufficient water solubility for biological testing . The basic piperidine nitrogen (pKa 8.9) enables protonation under physiological conditions, potentially enhancing interactions with acidic biological targets .

Synthetic Approaches and Optimization

Retrosynthetic Analysis

The synthesis typically employs a convergent strategy, constructing the indenone and piperidine fragments separately before final coupling . Key disconnections include:

-

Cleavage of the methylene bridge between indenone and piperidine

-

Separation of the ester functionality from the piperidine nitrogen

-

Disconnection of methoxy groups from the aromatic system

Stepwise Synthesis

A representative 7-step synthesis from commercially available starting materials proceeds as follows :

Step 1: Formation of 5,6-dimethoxy-1-indanone

-

Starting material: 3,4-dimethoxybenzaldehyde

-

Reaction: Aldol condensation with acetic anhydride

Research Applications and Future Directions

Medicinal Chemistry Development

Ongoing research focuses on:

-

Bioisosteric replacement of the indenone system (e.g., tetralone analogs)

-

Stereochemical optimization at the methylene bridge

Material Science Applications

The rigid indenone-piperidine architecture shows promise in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume